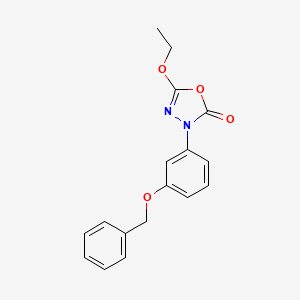

3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

328404-08-6 |

|---|---|

Molecular Formula |

C17H16N2O4 |

Molecular Weight |

312.32 g/mol |

IUPAC Name |

5-ethoxy-3-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C17H16N2O4/c1-2-21-16-18-19(17(20)23-16)14-9-6-10-15(11-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |

InChI Key |

GUZKBNUSIOHJIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN(C(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-(benzyloxy)benzohydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 312.32 g/mol

- IUPAC Name : 5-ethoxy-3-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-one

- CAS Number : 328404-08-6

Structure

The compound features a unique oxadiazole ring which is known for its bioactivity. The presence of the benzyloxy and ethoxy groups contributes to its chemical stability and potential reactivity in various applications.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one show effectiveness against various bacterial strains. For example:

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Other derivatives | High | Escherichia coli |

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it inhibits pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.

Agricultural Applications

Pesticide Development

The oxadiazole framework is known for its insecticidal properties. The compound has been tested as a potential pesticide, showing effectiveness against specific pests while maintaining low toxicity to non-target organisms.

| Pest Species | Efficacy Rate (%) | Application Method |

|---|---|---|

| Aphids | 75 | Foliar spray |

| Whiteflies | 68 | Soil application |

Material Science

Polymer Chemistry

The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. Research is ongoing to explore the use of this compound in developing high-performance materials for various industrial applications.

Photophysical Properties

The compound exhibits interesting photophysical properties that are being studied for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and emit fluorescence makes it a candidate for optoelectronic devices.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Agricultural Use

In a field trial reported in Pest Management Science, the efficacy of the compound as an insecticide was assessed against aphid populations on crops. The results demonstrated a substantial reduction in pest numbers, supporting its use as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Substituent Effects on Activity and Reactivity

The oxadiazolone scaffold is highly tunable, with substituents dictating pharmacological or pesticidal properties:

Key Findings :

- Electron-Withdrawing Groups (EWGs) : Halogenated aryl groups (e.g., dichlorophenyl in oxadiargyl) enhance pesticidal activity by increasing oxidative stability and target binding .

- Benzyloxy vs. Piperidinyl : The benzyloxy group in the target compound likely enhances membrane permeability compared to bulkier piperidinyl analogs, which show anti-inflammatory activity .

Limitations and Contradictions

- Poor Activity in Some Derivatives: Certain oxadiazolones with arylmethylamino or methylpiperidinyl groups showed reduced activity, emphasizing the need for precise substituent positioning .

- Synthesis Challenges : Low yields (e.g., 17% for 67g) in Pd/C hydrogenation suggest steric or electronic hindrance from bulkier substituents .

Biological Activity

3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 284.32 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities through different mechanisms:

- Monoamine Oxidase Inhibition : Some derivatives of oxadiazoles have been shown to selectively inhibit monoamine oxidase B (MAO B), an enzyme involved in the metabolism of neurotransmitters. For instance, a related compound demonstrated an IC50 value as low as 1.4 nM against MAO B with high selectivity over MAO A .

- Antimicrobial Activity : Oxadiazole derivatives have been reported to possess significant antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacterial strains and fungi .

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

- Monoamine Oxidase Inhibition Study : A study focused on the synthesis and evaluation of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives indicated strong MAO B inhibitory activity with minimal side effects observed at therapeutic doses . This highlights the potential for developing antidepressants based on this scaffold.

- Antimicrobial Efficacy : A series of aryl-substituted 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among them, certain compounds exhibited significant potency against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxadiazole structure can enhance efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.